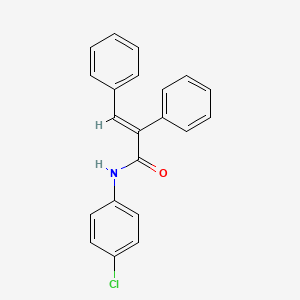![molecular formula C26H27BrN2O4 B5809073 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE](/img/structure/B5809073.png)
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C22H23BrN2O3. This compound is characterized by the presence of bromophenoxy, methoxy, and morpholinomethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZALDEHYDE: Shares a similar structure but lacks the morpholinomethyl group.
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE: Contains a different substituent on the benzamide core.
Uniqueness
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-[3-(MORPHOLINOMETHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4/c1-31-24-10-9-20(16-21(24)18-33-25-8-3-2-7-23(25)27)26(30)28-22-6-4-5-19(15-22)17-29-11-13-32-14-12-29/h2-10,15-16H,11-14,17-18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVBAPKSALCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)COC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
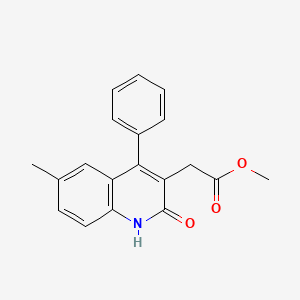
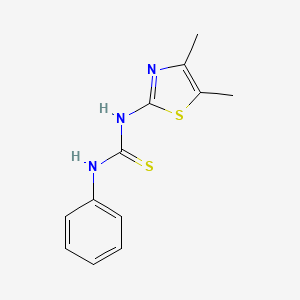
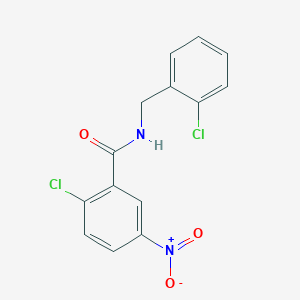
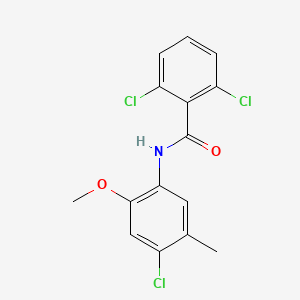
![ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5809049.png)
![DIMETHYL[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]AMINE](/img/structure/B5809051.png)
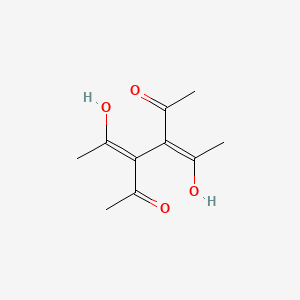
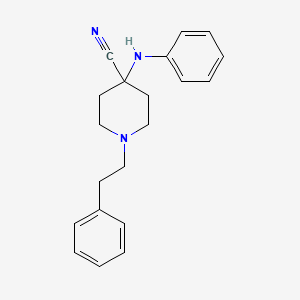
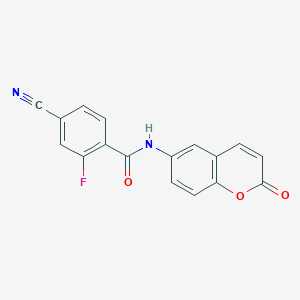
![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
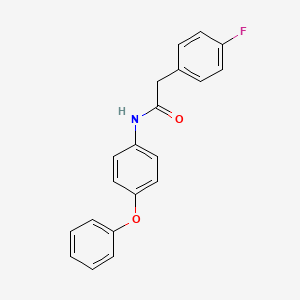
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methoxybenzoate](/img/structure/B5809099.png)
